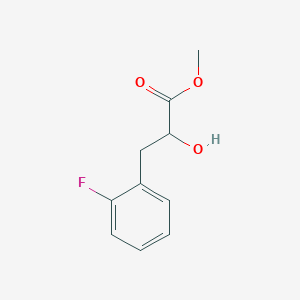
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-methoxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxypropanoate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromophenyl)-2-hydroxypropanoate
- Methyl 3-(2-iodophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to its halogenated analogs.
Biological Activity
Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methyl ester functional group attached to a 2-fluorophenyl moiety and a hydroxyl group, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may influence binding interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promise in combating bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of cyclooxygenase enzymes.
- Antidepressant Potential : Investigations into fluorinated compounds have suggested rapid-acting antidepressant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential antidepressant effects.
- Cell Membrane Permeability : The fluorine substituent enhances the compound's ability to cross cell membranes, facilitating its action within cells.
Comparative Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antidepressant Potential |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate | High | Yes | No |
| Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate | Low | Moderate | Yes |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated a moderate effectiveness against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent .
- Anti-inflammatory Mechanism : Research conducted on the compound's effect on RAW 264.7 macrophages demonstrated inhibition of COX-2 expression upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .
- Antidepressant Evaluation : A recent study focused on the synthesis and evaluation of fluorinated compounds for rapid antidepressant effects found that this compound exhibited promising results in preclinical models, warranting further investigation into its mechanism and therapeutic potential .
Properties
CAS No. |
1181447-69-7 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |
InChI Key |
WTNGBRRKWMPAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















